Scientific Field: Neuropharmacology
Application Summary: Investigating the potential of PHA-543,613 to improve cognitive symptoms in Alzheimer’s disease due to its action on alpha7 nAChR.
Methods of Application: Clinical trials involving Alzheimer’s patients, assessing cognitive function before and after treatment.
Scientific Field: Psychiatry
Application Summary: Exploring the antidepressant effects of PHA-543,613 through its impact on nicotinic acetylcholine receptors.
Methods of Application: Behavioral assays in animal models of depression, such as the forced swim test and tail suspension test.
Results Summary: Early results indicate potential antidepressant properties, but more extensive studies are required.
Scientific Field: Analgesia Research
Application Summary: Assessing the efficacy of PHA-543,613 in managing chronic pain conditions.
Methods of Application: Animal models with induced pain to evaluate analgesic effects.
Results Summary: Shows promise in reducing pain symptoms, suggesting a potential role in pain management.
Scientific Field: Developmental Neuroscience
Application Summary: The compound’s potential to alleviate attention deficits in ADHD is being researched.
Methods of Application: Clinical studies with ADHD patients, monitoring attention span and hyperactivity levels.
Results Summary: Preliminary findings are encouraging, but more data is needed to establish its efficacy in ADHD treatment.
Scientific Field: Addiction Medicine
Application Summary: PHA-543,613 may have a role in treating addiction by modulating the cholinergic system.
Methods of Application: Trials involving subjects with substance use disorders, observing changes in craving and withdrawal symptoms.
Results Summary: Initial studies show a reduction in addictive behaviors, but further trials are necessary.
Scientific Field: Trauma Research
Application Summary: Exploring the neuroprotective effects of PHA-543,613 post-TBI.
Methods of Application: Animal models with induced TBI to study recovery and neuroprotection.
Results Summary: Some evidence of improved outcomes post-injury, indicating potential therapeutic benefits.
PHA-543613 is a potent and selective agonist for the alpha-7 subtype of nicotinic acetylcholine receptors (α7-nAChR). It is characterized by its high brain penetration and good oral bioavailability, making it a candidate for treating cognitive deficits, particularly in conditions such as Alzheimer's disease and schizophrenia. The compound has a molecular formula of C₁₅H₁₇N₃O₂ and a molar mass of 271.32 g/mol .
PHA-543613 acts as an agonist for the α7 nAChR. Agonists mimic the natural neurotransmitter acetylcholine, binding to the receptor and triggering similar cellular responses. In the case of α7 nAChR, activation by PHA-543613 is believed to enhance cognitive function by promoting calcium influx and neuronal signaling [].
PHA-543613 primarily acts by binding to α7-nAChRs, leading to the activation of various signaling pathways that enhance synaptic plasticity and neuronal survival. Its mechanism involves the modulation of neurotransmitter release, particularly acetylcholine and dopamine, which are crucial for cognitive functions . Additionally, it has been shown to inhibit inflammatory responses through the activation of macrophageal interleukin-10 expression, indicating its potential role in neuroinflammation .
The biological activity of PHA-543613 is significant in the context of neurodegenerative diseases. Studies have demonstrated that it improves cognitive deficits in animal models by enhancing hippocampal synaptic protein levels and restoring long-term potentiation, which is essential for memory formation . Furthermore, its activation of α7-nAChRs has been linked to neuroprotective effects against excitotoxicity, particularly in dopaminergic neurons .
The synthesis of PHA-543613 involves multi-step organic reactions that typically include the formation of key intermediates followed by cyclization and functionalization steps. Specific synthetic routes may vary but generally focus on creating the bicyclic structure that is characteristic of α7-nAChR agonists. Detailed synthetic protocols are often proprietary or found in specialized chemical literature .
PHA-543613 is under investigation for its therapeutic potential in treating cognitive impairments associated with various neurological disorders, including Alzheimer's disease and schizophrenia. Its ability to enhance cognitive function makes it a candidate for developing new pharmacological interventions aimed at improving memory and learning processes . Additionally, its anti-inflammatory properties suggest potential applications in conditions characterized by neuroinflammation.
Studies have highlighted PHA-543613's interactions with other neurotransmitter systems and receptors. For instance, it has been shown to enhance the effects of memantine, an NMDA receptor antagonist used in Alzheimer's treatment, indicating a synergistic potential for cognitive enhancement . Moreover, its interactions with inflammatory pathways suggest that it may modulate immune responses in the central nervous system.
Several compounds share structural or functional similarities with PHA-543613. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Cynandione A | α7-nAChR agonist | Anti-inflammatory properties via IL-10 |
Galantamine | Acetylcholinesterase inhibitor | Enhances acetylcholine levels |
Memantine | NMDA receptor antagonist | Used primarily for Alzheimer's treatment |
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | Selective α7-nAChR agonist | Potential treatment for schizophrenia |
PHA-543613 stands out due to its selective action on α7-nAChRs with significant implications for cognitive enhancement and neuroprotection, distinguishing it from other compounds that may target broader or different receptor profiles .
Irritant